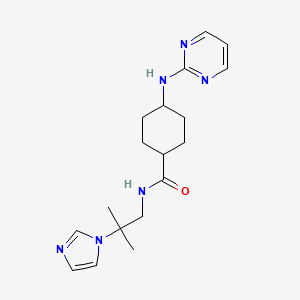![molecular formula C16H16ClN3O3 B7348355 [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone](/img/structure/B7348355.png)
[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as S-2474, and it is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
作用机制
[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. It has also been shown to improve beta-cell function and reduce insulin resistance. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may have potential therapeutic applications in other diseases.
实验室实验的优点和局限性
One of the main advantages of using [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone in lab experiments is its potency and selectivity as a DPP-4 inhibitor. This compound has been shown to have a high affinity for DPP-4 and a low affinity for other peptidases, which makes it a useful tool for studying the role of DPP-4 in various biological processes. However, one limitation of using this compound is its cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone. One area of research is the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and Alzheimer's disease, which have been linked to inflammation and oxidative stress. Another area of research is the development of more potent and selective DPP-4 inhibitors based on the structure of this compound. Finally, there is a need for more studies to investigate the long-term safety and efficacy of DPP-4 inhibitors like this compound in patients with type 2 diabetes.
合成方法
The synthesis of [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone involves several steps. The first step involves the reaction of 3-chlorophenol with 3-chloropropionyl chloride to form 3-(3-chlorophenoxy)propionyl chloride. The second step involves the reaction of 3-(3-chlorophenoxy)propionyl chloride with (R)-(-)-3-pyrrolidin-1-yl-2-methoxypyridine to form [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyridin-4-yl)propanoic acid. The final step involves the esterification of [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyridin-4-yl)propanoic acid with methanol to form [(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone.
科学研究应用
[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone has potential applications in various fields of scientific research. One of the main applications of this compound is in the field of diabetes research. DPP-4 inhibitors like this compound have been shown to improve glycemic control in patients with type 2 diabetes by increasing the levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
属性
IUPAC Name |
[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-16-18-7-5-14(19-16)15(21)20-8-6-13(10-20)23-12-4-2-3-11(17)9-12/h2-5,7,9,13H,6,8,10H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIGCGSOQYXFPZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=N1)C(=O)N2CC[C@H](C2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-2-(difluoromethyl)-N-[(5-methoxypyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7348282.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-(4-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7348293.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methanone](/img/structure/B7348298.png)
![(2R,3R)-N-imidazo[1,2-a]pyridin-3-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348309.png)
![5-(difluoromethyl)-1-methyl-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348316.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7348317.png)
![6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348322.png)

![(2R,3R)-3-methyl-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7348334.png)
![(4,5-dimethylpyridin-2-yl)-[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7348348.png)
![6-methoxy-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]pyrimidine-4-carboxamide](/img/structure/B7348352.png)
![(2S,3S)-N-[3-(furan-2-yl)-1-methylpyrazol-4-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7348363.png)
![3-[3-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7348366.png)
![2-(difluoromethyl)-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348374.png)